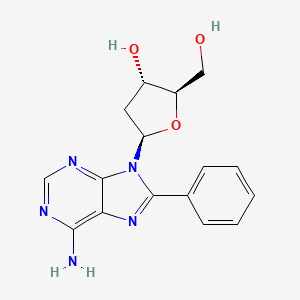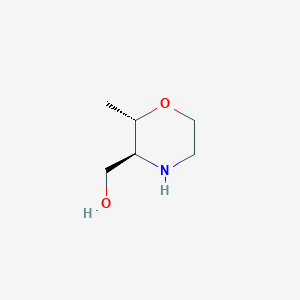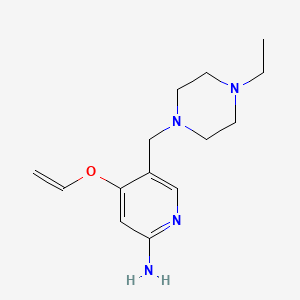![molecular formula C30H40S2 B12930203 2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the family of heteropentalenes. These compounds are characterized by their fused five-membered rings containing heteroatoms such as sulfur. The unique structure of this compound makes it an interesting subject for research in various fields, including organic electronics and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves the Fiesselmann thiophene synthesis, which is a convenient approach for constructing thiophene derivatives. The process begins with the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. The resulting ketones are then treated with methyl thioglycolate in the presence of DBU and calcium oxide powder to form the desired compound .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of electron-rich thiophene rings and the hexadecyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the thiophene rings.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physicochemical properties, making them useful for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors for organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound’s electron-rich thiophene rings allow it to stabilize excited electrons, extending the lifetime of excitons and enhancing its performance in electronic applications . In biological systems, it may interact with specific proteins or nucleic acids, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: A structurally similar compound with different alkyl side chains.
Benzo[4,5]selenopheno[3,2-b]thiophene: Contains selenium instead of sulfur, leading to different electronic properties.
Uniqueness
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to its hexadecyl side chain, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics, where solution-processable materials are highly desirable .
Eigenschaften
Molekularformel |
C30H40S2 |
|---|---|
Molekulargewicht |
464.8 g/mol |
IUPAC-Name |
2-hexadecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C30H40S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-26-28(23-24)32-29-25-19-16-17-20-27(25)31-30(26)29/h16-17,19-23H,2-15,18H2,1H3 |
InChI-Schlüssel |
FOADAVWLHFTJNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B12930123.png)
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)






![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)

![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)

